2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one
Description
This heterocyclic compound belongs to the pyrazolo[1,5-a][1,3,5]triazine family, characterized by a fused pyrazole-triazine core. The presence of a thioxo group at position 2 and dimethyl substituents at positions 7 and 8 distinguishes it structurally. Its synthesis typically involves cyclization of 5-aminopyrazole derivatives with ethoxycarbonyl isothiocyanate, followed by S-methylation or chlorination to generate analogs . The compound’s tautomeric forms (keto-enolic equilibria) have been confirmed via NMR and IR spectroscopy, favoring the pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one form .
Properties
CAS No. |
1196156-34-9 |
|---|---|
Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
7,8-dimethyl-2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C7H8N4OS/c1-3-4(2)10-11-5(3)8-6(13)9-7(11)12/h10H,1-2H3,(H,9,12,13) |
InChI Key |
WRLXYIJEZRRVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN2C1=NC(=S)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
| Compound Name | Substituents (Positions) | Molecular Weight | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| Target Compound | 7,8-dimethyl, 2-thioxo | ~210.26* | N/A | Limited data |
| 7-Methylpyrazolo[1,5-a]-1,3,5-triazin-4(1H)-one | 7-methyl, 4-oxo | 150.14 | 299 | Low (hydrophobic) |
| 8-Isopropyl-2-thioxo analog (CAS 1453186-94-1) | 8-isopropyl, 2-thioxo | 210.26 | N/A | Insoluble in water |
| 2-(Methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | 2-methylthio, 7/8-substituted | Variable | N/A | Improved solubility in organic solvents |
- Dimethyl groups at positions 7 and 8 increase steric hindrance, reducing reactivity compared to smaller substituents (e.g., isopropyl in CAS 1453186-94-1) .
Industrial and Academic Relevance
- Cost and Availability : The target compound is priced at ~$1,778/g (similar to 8-isopropyl analog), reflecting its niche research applications .
- Scalability : Microwave-assisted protocols () offer academic labs cost-effective access, while industrial synthesis prioritizes safety (e.g., avoiding POCl3) .
Biological Activity
2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one is a compound belonging to the pyrazolo[1,5-a][1,3,5]triazine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular structure of 2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one can be represented as follows:
This compound features a thioxo group and a pyrazolo-triazine core that are pivotal for its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazines exhibit significant anticancer properties. Notably:
- Thymidine Phosphorylase Inhibition : Compounds in this class inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. Inhibition of TP leads to reduced tumor proliferation and angiogenesis .
- Cytotoxicity : Studies have shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds have been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells with promising results .
Antimicrobial Activity
The thioxopyrazolo-triazine derivatives have also been investigated for their antimicrobial properties:
- Bacterial Targeting : These compounds show potential as antibacterial agents due to their unique structural features that inhibit bacterial growth without affecting human cells .
Anti-inflammatory Effects
Some studies suggest that these compounds may possess anti-inflammatory properties:
- Bronchial Inflammation : The thioxo derivatives have been noted for their ability to mitigate bronchial inflammation, which is crucial in treating respiratory conditions .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one:
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
